9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one; hydrochloride is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by their unique structural framework, where two or more rings are interconnected through a single atom, resulting in distinctive chemical properties and biological activities. This specific compound is noted for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is classified under various chemical databases, including PubChem and BenchChem, where it is identified by its IUPAC name and CAS number. The molecular formula for 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one; hydrochloride is , with a molecular weight of approximately 256.35 g/mol. It falls under the GHS07 hazard class, indicating potential risks associated with its use, such as irritation and toxicity .
The synthesis of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one typically involves multi-step synthetic pathways that may include:
The molecular structure of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one can be depicted using various structural representations:
InChI=1S/C16H20N2O/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17)
C1CNCCC12CNC(=O)C2C3=CC=CC=C3
These representations illustrate the compound's complex spirocyclic structure featuring nitrogen atoms incorporated into the ring system .
The reactivity of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one is influenced by its functional groups and spirocyclic nature. Common reactions include:
The mechanism of action for 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds within this class may exhibit anticonvulsant properties by modulating neurotransmitter systems or ion channels involved in neuronal excitability .
The physical properties of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one; hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 256.35 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water (hydrochloride form) |
Chemical properties such as melting point, boiling point, and reactivity with other chemicals are critical for understanding its stability and suitability for various applications .
The potential applications of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one are diverse:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: